[1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)amine
Description
This compound features a pyrazolo[4,5-e]pyrimidine core substituted with a 2-methylphenyl group at position 1 and a 2-pyridylmethylamine moiety at position 4. Its structural uniqueness lies in the [4,5-e] pyrazolo-pyrimidine fusion, distinguishing it from more common isomers like [3,4-d] .
Properties
IUPAC Name |
1-(2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-13-6-2-3-8-16(13)24-18-15(11-23-24)17(21-12-22-18)20-10-14-7-4-5-9-19-14/h2-9,11-12H,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHZYIIRCAWUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a significant alteration in cell cycle progression. This interaction is facilitated by essential hydrogen bonding with Leu83.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation. Therefore, the inhibition of CDK2 can lead to cell cycle arrest, preventing the cells from entering the S phase from the G1 phase.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity.
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also induces apoptosis within HCT cells.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Biological Activity
1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[4,5-e]pyrimidine core substituted with a 2-methylphenyl group and a 2-pyridylmethyl moiety. Its unique structure allows it to interact with various biological targets, particularly enzymes involved in cell cycle regulation.
The primary target of 1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is Cyclin-Dependent Kinase 2 (CDK2). The compound inhibits CDK2 activity, leading to disruption in the cell cycle, particularly affecting the transition from the G1 phase to the S phase. This inhibition results in cytotoxic effects on cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45 - 97 |
| HCT-116 | 6 - 99 |
| HepG-2 | Not specified |
These values suggest that 1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is particularly effective against HCT-116 cells, indicating its potential as an anticancer agent.
Inhibition of Enzymatic Activity
The compound has been shown to interact with several key enzymes:
- CDK2 : Inhibition leads to cell cycle arrest.
- Butyrylcholinesterase (BChE) : Moderate inhibitory activity noted, which may have implications for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazolo derivatives similar to 1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine:
- In vitro Studies : A study demonstrated that pyrazolo derivatives possess good inhibitory activity against BRAF(V600E), EGFR, and telomerase, suggesting a broad spectrum of anticancer activity .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the pyrazolo structure can significantly enhance potency against specific cancer types .
- Animal Models : In vivo studies using murine models have shown promising results for pyrazolo derivatives in inhibiting tumor growth and improving survival rates .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The pyrazolo-pyrimidine core’s fusion pattern critically influences molecular geometry and target interactions:
Key Observations :
- Pyrazolo[3,4-d]pyrimidines dominate literature, suggesting the target’s core may offer novel pharmacodynamic profiles.
Substituent Analysis
A. Aromatic Substituents at Position 1
- Target Compound : 2-Methylphenyl provides moderate steric bulk and electron-donating effects.
- : 3-Methylphenyl shifts substituent position, possibly altering π-stacking interactions .
- : 4-Chlorobenzyl introduces an electron-withdrawing group, enhancing lipophilicity and membrane permeability .
B. Amine Substituents at Position 4
- Target Compound : 2-Pyridylmethyl enables hydrogen bonding via the pyridine nitrogen and aromatic interactions.
- : 4-Methylbenzyl lacks heteroatoms, limiting polar interactions but enhancing hydrophobicity .
- : Furan-2-ylmethyl incorporates an oxygen atom, enabling hydrogen bonding but with reduced aromaticity compared to pyridine .
- : 2-Methoxyethyl introduces flexibility and ether oxygen, favoring solubility but reducing rigidity for target binding .
Pharmacological Implications
While specific activity data are unavailable in the provided evidence, structural trends suggest:
- Target Compound : The pyridylmethyl group may improve binding to targets with acidic residues (e.g., kinases or GPCRs) compared to furan or alkylamine analogs .
- Electron-Withdrawing Groups (e.g., ’s Cl): Enhance metabolic stability but may reduce solubility .
- Core Flexibility : The [3,4-d] isomers in analogs may adopt conformations incompatible with the target’s binding site due to distinct ring fusion angles .
Q & A
Q. Table 1. Key Reaction Conditions for Pyrazolo-Pyrimidine Synthesis
Q. Table 2. Biological Activity Data for Analogous Compounds
| Compound | Target (IC₅₀, nM) | Cell Toxicity (CC₅₀, μM) | Reference |
|---|---|---|---|
| Analog A | Kinase X: 12 ± 3 | >100 | |
| Analog B | Receptor Y: 8 ± 2 | 45 ± 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
